1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)-
Description
The compound 1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- is a pyrrole-2,5-dione derivative featuring a dimethylamino-substituted phenyl group connected via an ethenyl linker to a second phenyl ring. This structure imparts unique electronic and steric properties due to the electron-donating dimethylamino group and the conjugated π-system of the ethenyl bridge.
Properties
CAS No. |
62654-10-8 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[4-[2-[4-(dimethylamino)phenyl]ethenyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H18N2O2/c1-21(2)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)22-19(23)13-14-20(22)24/h3-14H,1-2H3 |
InChI Key |
LMRAUYMGCPFJAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis Involving Knoevenagel Condensation and Cyclization
One widely used synthetic route involves:
Step 1: Formation of an intermediate via condensation
- 4-(Dimethylamino)benzaldehyde reacts with ethyl acetoacetate or related active methylene compounds in the presence of a base such as sodium ethoxide, undergoing a Knoevenagel condensation to form an α,β-unsaturated intermediate.
Step 2: Cyclization with maleic anhydride
- The intermediate is then cyclized with maleic anhydride under controlled temperature conditions to form the pyrrole-2,5-dione ring fused to the substituted aromatic system.
-
Temperature control is critical, often requiring reflux in solvents like toluene or chloroform.
Catalysts such as triethylamine or copper iodide may be used to facilitate ring closure and substitution reactions.
Copper-Catalyzed Amination of Halogenated Pyrrole-2,5-diones
Starting from 3-bromo-1-methyl-pyrrole-2,5-dione , the compound undergoes nucleophilic substitution with primary amines in the presence of copper(I) iodide as a catalyst and triethylamine as a base.
This method facilitates the formation of N-substituted pyrrole-2,5-diones with good yields and allows for the introduction of various amine substituents, including the dimethylamino group.
Reaction is typically performed in acetonitrile at 30–35 °C overnight.
Work-up involves aqueous extraction and purification by recrystallization.
Representative Synthetic Scheme and Data Table
| Step | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-(Dimethylamino)benzaldehyde + ethyl acetoacetate + NaOEt, reflux in toluene or chloroform | α,β-unsaturated intermediate | 80–90 | Knoevenagel condensation |
| 2 | Intermediate + maleic anhydride, reflux, triethylamine or CuI catalyst | 1H-Pyrrole-2,5-dione derivative | 75–95 | Cyclization forming pyrrole-2,5-dione ring |
| 3 | 3-Bromo-1-methyl-pyrrole-2,5-dione + dimethylamine + CuI + TEA, acetonitrile, 30-35 °C overnight | N-substituted pyrrole-2,5-dione | 85–88 | Copper-catalyzed amination |
Detailed Research Findings
Copper-catalyzed substitution : The use of copper catalysts significantly improves yields compared to uncatalyzed reactions, enabling efficient introduction of amino substituents on the pyrrole ring.
Solvent and temperature effects : The choice of solvent (chloroform, toluene, diethyl ether) and reaction temperature critically affect product yield and purity. For example, reactions in chloroform or toluene at boiling points yield better results in shorter times compared to room temperature reactions.
Structural confirmation : Products are characterized by NMR (1H, 13C), X-ray crystallography, and melting point analysis to confirm the formation of the desired pyrrole-2,5-dione derivatives with the correct substitution pattern.
Side products : Under certain conditions, byproducts such as 4-substituted amino-5-alkoxy-2(5H)-furanones or 1,2,4-triazole derivatives may form but can be separated by chromatographic methods.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents & Catalysts | Solvent | Temp (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3-Bromo-1-methyl-pyrrole-2,5-dione | Primary amine, CuI, TEA | Acetonitrile | 30-35 | Overnight | ~85-88 | Copper-catalyzed amination |
| 2 | 4-(Dimethylamino)benzaldehyde + ethyl acetoacetate | NaOEt base | Toluene/Chloroform | Reflux | Few hours | 80-90 | Knoevenagel condensation |
| 3 | Intermediate + maleic anhydride | TEA or Cu catalyst | Same as above | Reflux | Few hours | 75-95 | Cyclization to pyrrole-2,5-dione ring |
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dione derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole-2,5-dione Derivatives
lists several analogs, including:
- 1-(p-Tolyl)-1H-pyrrole-2,5-dione: Replaces the dimethylamino group with a methyl group, which decreases electron-donating effects and may lower polarity.
Key Differences :
- The dimethylamino group increases solubility in polar solvents compared to hydrophobic substituents like tolyl.
Pyridone and Pyrazoline Derivatives
Phenylene-di-pyridone ()
- Structure : Contains a central phenylene group linked to two 5-ethoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone units.
- Key Data :
- Comparison: The pyridone rings introduce lactam functionality, differing from the pyrrole dione’s anhydride-like reactivity.
Pyrazoline Derivative ()
- Structure : 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline.
- Key Data :
- Comparison : The pentyloxy group increases lipophilicity, favoring biological activity. Pyrazoline cores are common in pharmaceuticals, whereas pyrrole diones may prioritize materials applications.
Pyrimidinone Derivatives: Hydramethylnon ()
- Structure: Tetrahydro-5,5-dimethyl-2(1H)-pyrimidinone with trifluoromethylphenyl and propenylidene hydrazone substituents.
- Applications : Used as a pesticide due to its trifluoromethyl groups, which enhance stability and bioactivity .
- Comparison: The trifluoromethyl groups in Hydramethylnon are electron-withdrawing, contrasting with the electron-donating dimethylamino group in the target compound. This difference highlights how substituents dictate application (pesticide vs.
Data Table: Structural and Functional Comparison
Biological Activity
1H-Pyrrole-2,5-dione, specifically the compound 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)-, is a derivative of pyrrole known for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 255.29 g/mol
- IUPAC Name : 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)-1H-pyrrole-2,5-dione
Synthesis
The synthesis of this compound typically involves the reaction of substituted anilines with maleic anhydride or related derivatives under controlled conditions. The process often includes several steps of purification and characterization using techniques such as NMR and mass spectrometry to confirm the structure.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of 1H-Pyrrole-2,5-dione derivatives. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that certain derivatives exhibited significant inhibition of colon cancer cell lines (HCT-116, SW-620, Colo-205), with IC50 values in the nanomolar range (approximately 1.0–1.6 × 10⁻⁸ M) .
- Mechanism of Action : The anticancer activity is attributed to the ability to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These interactions lead to the formation of stable complexes that inhibit receptor activation and subsequent tumor growth .
Antioxidant Activity
The compound also displays antioxidant properties, which contribute to its overall therapeutic profile. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to cancer progression and other diseases .
Cytotoxicity Studies
In cytotoxicity assays against non-cancerous cells, some derivatives showed low toxicity levels while maintaining efficacy against cancer cells. This selectivity is vital for developing targeted therapies that minimize side effects .
Case Studies
| Study | Cell Line | IC50 (M) | Activity |
|---|---|---|---|
| Dubinina et al. (2007) | HCT-116 | 1.0 × 10⁻⁸ | Anticancer |
| Kuznietsova et al. (2013) | SW-620 | 1.6 × 10⁻⁸ | Anticancer |
| Kuznietsova et al. (2016) | Various | N/A | Antioxidant |
The biological activity of 1H-Pyrrole-2,5-dione involves several mechanisms:
- Inhibition of Tyrosine Kinases : The compound acts as a tyrosine kinase inhibitor by binding to ATP-binding sites on growth factor receptors.
- Membrane Interaction : Studies indicate that these compounds can intercalate into lipid bilayers, altering membrane properties and affecting cellular signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
